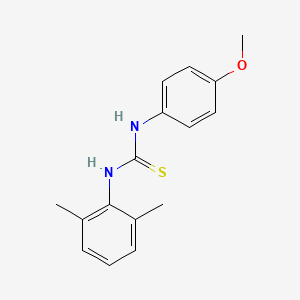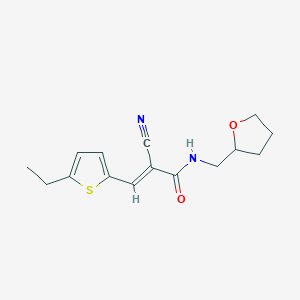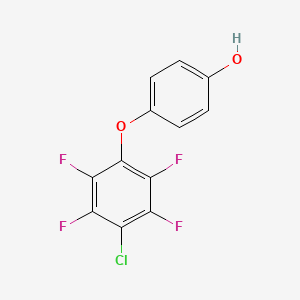![molecular formula C17H19NO2 B4780068 N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4780068.png)
N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamide
描述
N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamide, also known as methoxybenzamide, is a chemical compound that has gained popularity in scientific research due to its potential therapeutic applications.
作用机制
The exact mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamidemide is not fully understood, but it is believed to act through multiple pathways. The compound has been shown to modulate various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. Methoxybenzamide has also been found to interact with various targets such as histone deacetylases (HDACs), which play a crucial role in gene expression and epigenetic regulation.
Biochemical and Physiological Effects:
Methoxybenzamide has been shown to have various biochemical and physiological effects. The compound has been found to increase the expression of pro-apoptotic genes and decrease the expression of anti-apoptotic genes in cancer cells. It has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in the brain. Moreover, N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamidemide has been found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are key mediators of inflammation.
实验室实验的优点和局限性
Methoxybenzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. Moreover, N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamidemide has been shown to have low toxicity and high selectivity towards cancer cells and other diseased cells. However, there are also some limitations to using N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamidemide in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. Moreover, N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamidemide has not been extensively studied in humans, and its safety and efficacy in clinical trials are still uncertain.
未来方向
There are several future directions for research on N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamidemide. One area of interest is the development of more potent and selective analogs of N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamidemide for use in cancer therapy and neuroprotection. Another area of interest is the investigation of the compound's potential in treating other diseases such as cardiovascular diseases and metabolic disorders. Moreover, further studies are needed to elucidate the exact mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamidemide and its interaction with various targets. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamidemide in humans.
Conclusion:
In conclusion, N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamidemide is a promising chemical compound with potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. The compound can be synthesized through a simple and efficient method and has been extensively studied for its biochemical and physiological effects. Although there are some limitations to using N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamidemide in lab experiments, further research is needed to explore its full potential in treating various diseases.
科学研究应用
Methoxybenzamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamidemide has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-7-3-5-9-15(13)17(19)18-12-11-14-8-4-6-10-16(14)20-2/h3-10H,11-12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHVKFCIMYIUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)-8-methylquinoline](/img/structure/B4779990.png)

![N-[({2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-2-furamide](/img/structure/B4780002.png)
![1-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)-4-(4-methylbenzyl)piperazine](/img/structure/B4780015.png)
![2-(2-methoxyphenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4780024.png)
![2-chloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4780035.png)



![1-({[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4780078.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4780086.png)

![N-(2-methoxyethyl)-4-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B4780105.png)
![methyl 1-[4-(4-methylphenoxy)butanoyl]-4-piperidinecarboxylate](/img/structure/B4780106.png)